molecular formula C18H19NO4 B5027343 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol

4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol

Cat. No.: B5027343
M. Wt: 313.3 g/mol
InChI Key: SHRIMCROCIYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-15(20)7-12-8-16(21-2)17(22-3)9-14(12)18(11)19-10-13-5-4-6-23-13/h4-9,19-20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRIMCROCIYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CO3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and other standard organic reagents for oxidation and reduction processes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, furan derivatives exert their effects by interacting with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol include other furan derivatives such as 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol lies in its specific functional groups and the resulting pharmacological properties.

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